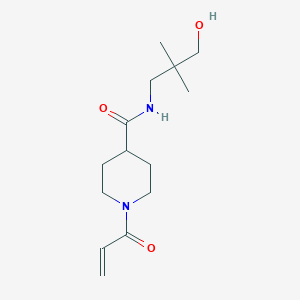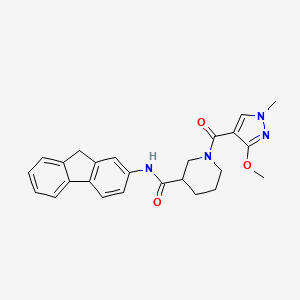![molecular formula C20H13N3O B2972806 2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile CAS No. 1020251-85-7](/img/structure/B2972806.png)
2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The specific chemical reactions involving 2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile are not provided in the search results. For detailed information on its reactivity, it is recommended to refer to scientific literature or contact suppliers directly.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found on various chemical databases .Wissenschaftliche Forschungsanwendungen
Photovoltaic Performance
A study focused on non-fullerene acceptors with naphthalene diimide (NDI) central units, including compounds similar to 2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile, for their application in small organic solar cells. These acceptors exhibit high photovoltaic performance due to their favorable optoelectronic properties, such as strong absorption properties and high charge carrier mobilities, making them suitable for constructing thin-film bulk heterojunction devices (Ali et al., 2019).
Alzheimer's Disease Diagnosis
Another application involves the use of a derivative of 2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile for imaging neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This derivative, used in positron emission tomography, allows for the noninvasive localization and quantification of these pathological features in living patients, assisting in the diagnostic process and monitoring disease progression (Shoghi-Jadid et al., 2002).
Proton Transfer Studies
Research on proton transfer in crystals of compounds related to 2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile has been conducted to understand their structural behavior in the solid state. These studies offer insights into the stabilization of proton-transferred forms and the π-electron delocalization effect, which are significant for the development of advanced materials with specific optical or electronic properties (Inabe et al., 1994).
Dye Synthesis for Textiles
Compounds similar to 2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile have been utilized in the synthesis of malononitrile-condensed disperse dyes. These dyes show improved color depth and fastness properties on polyester and nylon fabrics, indicating their potential use in the textile industry for producing vibrant and durable colored fabrics (Lams et al., 2014).
Mercury Ion Detection
A study introduced a naphthalene-based fluorescent chemodosimeter incorporating a structure akin to 2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile for the selective and sensitive detection of mercury ions in aqueous solutions. This application is crucial for environmental monitoring and the assessment of water quality, given the toxic nature of mercury (Han et al., 2015).
Wirkmechanismus
The mechanism of action of 2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile is not provided in the search results. The mechanism of action would depend on the specific application of the compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(4-naphthalen-2-yloxyanilino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O/c21-12-15(13-22)14-23-18-6-9-19(10-7-18)24-20-8-5-16-3-1-2-4-17(16)11-20/h1-11,14,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUMQYHVKUZWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide](/img/structure/B2972728.png)


![(2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2972731.png)
![2-(4-chlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2972732.png)
![2-morpholino-N-(thiophen-2-ylmethyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2972733.png)




![methyl 7-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2972744.png)
![(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,4-dimethylpyridin-3-yl)methanone](/img/structure/B2972745.png)